1-(1-ethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine is a complex organic compound that belongs to the class of pyrazole and pyrrole derivatives. These compounds are known for their diverse biological activities and potential applications in pharmaceuticals. This specific compound features a unique combination of functional groups that may enhance its pharmacological properties.
This compound can be classified as a biaryl amine, featuring a pyrazole ring and a pyrrole ring connected through a methanamine linker. Pyrazoles and pyrroles are significant in medicinal chemistry due to their roles in various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The compound's structure suggests potential interactions with biological targets, making it a subject of interest for further research.
The synthesis of 1-(1-ethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine generally involves multi-step organic reactions. Key steps include:
The molecular formula for 1-(1-ethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine is with a molecular weight of approximately 249.34 g/mol. The compound's structure can be represented by the following data:
| Property | Data |
|---|---|
| Molecular Formula | C13H21N4 |
| Molecular Weight | 249.34 g/mol |
| IUPAC Name | 1-(1-ethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine |
| InChI Key | PASHEOJZAXOPIT-UHFFFAOYSA-N |
| Canonical SMILES | CCCN1C=C(C=N1)CNCC2=CC=CN2C |
The structure features both pyrazole and pyrrole rings, which contribute to its chemical reactivity and biological activity .
The compound can undergo various chemical reactions:
These reactions highlight the compound's versatility in synthetic chemistry.
The mechanism of action for 1-(1-ethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine likely involves interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate their activity, potentially leading to therapeutic effects. Understanding these mechanisms requires further investigation into the compound's pharmacodynamics and pharmacokinetics .
The physical properties of this compound include its solubility in common organic solvents, while its chemical properties are influenced by the presence of nitrogen-containing heterocycles. Relevant data includes:
| Property | Value |
|---|---|
| Melting Point | Not available |
| Solubility | Soluble in DMSO and ethanol |
| Stability | Stable under normal laboratory conditions |
These properties suggest that the compound may be suitable for various applications in organic synthesis and pharmaceutical development .
Due to its unique structure, 1-(1-ethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine has potential applications in medicinal chemistry as an active pharmaceutical ingredient. Its derivatives could be explored for:
Research into this compound could lead to new treatments or enhancements in existing therapies targeting various diseases .
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2